![molecular formula C21H19F3N2O5S B2798273 METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE CAS No. 438574-60-8](/img/structure/B2798273.png)
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the methoxyethyl, trifluoromethoxyphenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the various substituents. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions using methoxyethyl halides.
Attachment of the Trifluoromethoxyphenyl Group: This can be done via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Carboxylate Group: This step may involve esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, sulfonates, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
科学研究应用
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the quinazoline core suggests potential interactions with kinase enzymes, which are involved in various signaling pathways. The trifluoromethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Methyl 4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate: Lacks the methoxyethyl group.
Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(methoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate: Lacks the trifluoromethoxy group.
Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline-7-carboxylate: Lacks the methoxy group on the phenyl ring.
Uniqueness
The unique combination of functional groups in METHYL 3-(2-METHOXYETHYL)-4-OXO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE contributes to its distinct chemical properties and potential applications. The presence of the trifluoromethoxy group, in particular, may enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
属性
IUPAC Name |
methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O5S/c1-29-10-9-26-18(27)16-8-5-14(19(28)30-2)11-17(16)25-20(26)32-12-13-3-6-15(7-4-13)31-21(22,23)24/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYLOOIVSKBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)
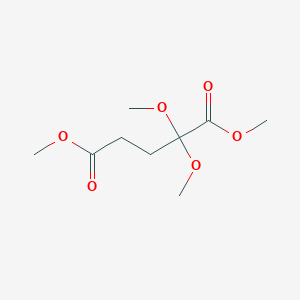
![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)
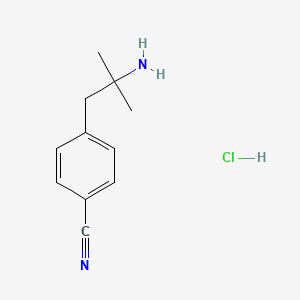
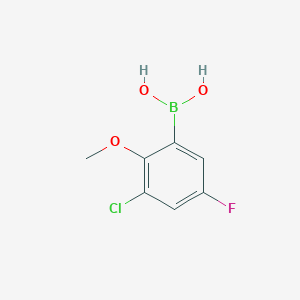
![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)
![N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)
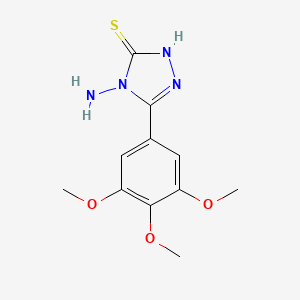
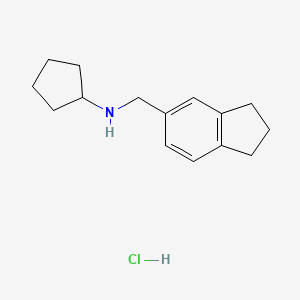
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798210.png)
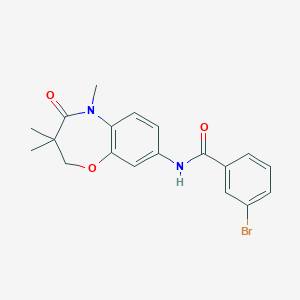
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2798212.png)
